molecular formula C14H7NaO8 B131968 1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride CAS No. 141193-56-8

1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride

Cat. No. B131968
M. Wt: 326.19 g/mol
InChI Key: RDJGLPAABZYBBS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride, also known as naphthalene tetracarboxylic dianhydride (NTDA), is a white crystalline compound that is widely used in scientific research. This compound has a unique structure that makes it useful in various applications, such as in the synthesis of polymers, composites, and organic electronic materials.

Scientific Research Applications

NTDA has been widely used in scientific research due to its unique structure and properties. It has been used in the synthesis of various polymers, such as polyimides, polyamide-imides, and polybenzoxazines. These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them useful in various applications such as coatings, adhesives, and electronic materials.

Mechanism Of Action

The mechanism of action of NTDA is not fully understood. However, it is believed that NTDA reacts with various functional groups, such as amines and alcohols, to form imide and ester linkages. This reaction leads to the formation of a cross-linked network, which gives the polymers their unique properties.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of NTDA. However, studies have shown that NTDA is not toxic to cells and does not cause significant changes in cell morphology or viability. Additionally, NTDA has been shown to have low cytotoxicity and genotoxicity, making it a promising candidate for biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using NTDA in lab experiments is its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. Additionally, NTDA is easy to synthesize and can be obtained in high purity. However, one of the limitations of using NTDA is its limited solubility in water, which can make it difficult to use in aqueous-based systems.

Future Directions

There are several future directions for the use of NTDA in scientific research. One potential application is in the development of new materials for energy storage and conversion. NTDA-based polymers have shown promise as electrode materials for lithium-ion batteries and supercapacitors. Additionally, NTDA-based materials have potential applications in the field of biomedicine, such as in drug delivery and tissue engineering. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Conclusion:
In conclusion, NTDA is a unique compound that has been widely used in scientific research due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. NTDA has potential applications in various fields, such as energy storage, biomedicine, and electronics. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.

Synthesis Methods

NTDA can be synthesized by the reaction of 1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride tetracarboxylic acid with acetic anhydride. This reaction produces NTDA as a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The purity of NTDA can be improved by recrystallization from hot acetic acid.

properties

CAS RN

141193-56-8

Product Name

1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride

Molecular Formula

C14H7NaO8

Molecular Weight

326.19 g/mol

IUPAC Name

sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate

InChI

InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1

InChI Key

RDJGLPAABZYBBS-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+]

SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+]

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+]

Other CAS RN

141193-56-8

synonyms

1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate
1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride
1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate
1,4,5,8-NTCAA

Origin of Product

United States

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